

# Suppliers and availability of Tasquinimod-d3 for research

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## Compound of Interest

Compound Name: Tasquinimod-d3

Cat. No.: B12375349

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## Tasquinimod-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the research-grade availability of **Tasquinimod-d3**, its core mechanisms of action, and established experimental protocols. Tasquinimod is a novel oral immunomodulatory and anti-angiogenic agent that has shown significant potential in preclinical and clinical studies, particularly in the context of castration-resistant prostate cancer. The deuterated form, **Tasquinimod-d3**, serves as a valuable tool for pharmacokinetic and metabolic studies, offering a stable isotope label for precise quantification.

## Suppliers and Availability of Tasquinimod-d3

The availability of **Tasquinimod-d3** for research purposes is currently limited. MedChemExpress is a key supplier of this deuterated compound. While other major suppliers of research chemicals and stable isotope-labeled compounds exist, their catalogs do not currently list **Tasquinimod-d3**. Researchers are advised to contact suppliers specializing in custom synthesis of deuterated compounds for additional sourcing options.

Supplier	Product Name	Catalog Number	Purity	Formulation	Available Quantities	CAS Number
MedChem Express	Tasquinimod-d3	HY-10528S	99.34% <sup>[1]</sup> [2]	Crystalline solid	1 mg, 5 mg	1416701-99-9 <sup>[2]</sup>

## Core Signaling Pathways of Tasquinimod

Tasquinimod exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily by targeting the tumor microenvironment. Two of the key signaling pathways affected by Tasquinimod are the S100A9/TLR4 axis and the HDAC4/HIF-1 $\alpha$  pathway.

### S100A9/TLR4 Signaling Pathway

Tasquinimod binds to the S100A9 protein, which is a key player in inflammatory processes and is often upregulated in the tumor microenvironment.<sup>[3]</sup> This binding inhibits the interaction of S100A9 with Toll-like receptor 4 (TLR4) on myeloid-derived suppressor cells (MDSCs) and other immune cells.<sup>[3]</sup> The disruption of this signaling cascade leads to a reduction in the infiltration and immunosuppressive function of MDSCs within the tumor, thereby promoting an anti-tumor immune response.



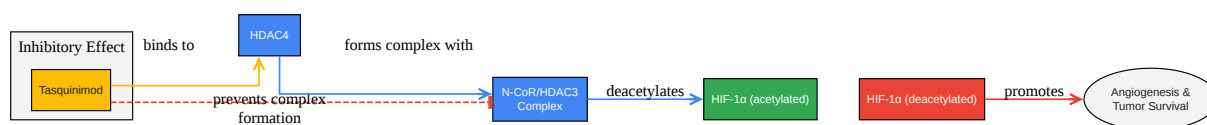
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Tasquinimod's inhibition of the S100A9-TLR4 signaling pathway.

### HDAC4/HIF-1 $\alpha$ Signaling Pathway

Tasquinimod also functions as an allosteric modulator of histone deacetylase 4 (HDAC4). It binds to the regulatory Zn<sup>2+</sup> binding domain of HDAC4, which prevents the formation of the HDAC4/N-CoR/HDAC3 repressor complex. This, in turn, inhibits the deacetylation of hypoxia-

inducible factor 1- $\alpha$  (HIF-1 $\alpha$ ). The sustained acetylation of HIF-1 $\alpha$  leads to its degradation and a subsequent reduction in the expression of hypoxia-inducible genes that are critical for angiogenesis and tumor cell survival.



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Tasquinimod's modulation of the HDAC4-HIF-1 $\alpha$  signaling pathway.

## Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for Tasquinimod. Researchers should optimize these protocols for their specific experimental conditions.

## In Vitro Cell-Based Assays

- **Cell Lines:** Human prostate cancer cell lines such as LNCaP and CWR-22Rv1 are commonly used.
- **Culture Conditions:** Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Tasquinimod Treatment:** Tasquinimod is dissolved in DMSO to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations. In vitro studies have utilized concentrations ranging from 0.1 to 100  $\mu$ M.
- **Proliferation/Viability Assays:** Cell proliferation can be assessed using standard methods such as MTT or WST-1 assays after 24-72 hours of treatment with Tasquinimod.
- **T-cell Suppression Assay:** To evaluate the effect of Tasquinimod on the immunosuppressive function of myeloid cells, CD11b<sup>+</sup> cells are isolated from tumors of treated and control mice.

These myeloid cells are then co-cultured with CFSE-labeled T-cells stimulated with anti-CD3/CD28 beads. T-cell proliferation is measured by flow cytometry after 72-96 hours, with a reduction in CFSE fluorescence indicating cell division.

## In Vivo Animal Studies

- **Animal Models:** Immunocompromised mice (e.g., male athymic nude mice) are frequently used for xenograft studies with human cancer cell lines. Syngeneic models, such as the TRAMP-C2 mouse prostate cancer model in C57Bl/6J mice, are used for studies involving an intact immune system.
- **Tumor Inoculation:** For xenograft models, human prostate cancer cells (e.g.,  $1 \times 10^6$  CR Myc-CaP cells) are typically injected subcutaneously into the flank of the mice.
- **Tasquinimod Administration:** Tasquinimod can be administered orally via gavage or in the drinking water. Dosing regimens in preclinical studies have ranged from 1 mg/kg/day to 30 mg/kg/day.
- **Tumor Growth Measurement:** Tumor volume is monitored regularly using calipers.
- **Immunohistochemistry and Flow Cytometry:** At the end of the study, tumors and other tissues can be harvested for analysis. Immunohistochemistry can be used to assess microvessel density (using anti-CD31 antibodies), and flow cytometry can be employed to analyze the immune cell populations within the tumor microenvironment (e.g., MDSCs, macrophages).
- **Experimental Workflow for an In Vivo Xenograft Study:**
  - **Cell Culture:** Propagate the chosen cancer cell line.
  - **Animal Acclimation:** Allow mice to acclimate to the facility for at least one week.
  - **Tumor Inoculation:** Subcutaneously inject cancer cells into the flanks of the mice.
  - **Tumor Growth Monitoring:** Measure tumor volume 2-3 times per week.
  - **Randomization and Treatment:** When tumors reach a predetermined size (e.g., 100 mm<sup>3</sup>), randomize mice into treatment and control groups. Begin daily oral administration of Tasquinimod or vehicle.

- Endpoint: Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors reach a humane endpoint.
- Tissue Collection and Analysis: Euthanize mice and collect tumors and other relevant tissues for downstream analyses such as immunohistochemistry, flow cytometry, and Western blotting.

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## References

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